3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Sulfonylation: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Benzylation: The final step involves the benzylation of the oxadiazole ring, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The benzyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Desulfonylated derivatives, ring-opened products.
Substitution Products: Functionalized benzyl or thiophene derivatives.
Scientific Research Applications
3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes and pathways due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The sulfonyl and oxadiazole groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which may alter its electronic properties and reactivity.
Uniqueness
3-Benzyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the oxadiazole ring and the azetidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-benzyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,15-7-4-8-23-15)19-10-13(11-19)16-17-14(18-22-16)9-12-5-2-1-3-6-12/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCRSZVMMGQVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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